(R)-3-Amino-4-(o-tolyl)butanoic acid

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (R)-3-amino-4-(2-methylphenyl)butanoic acid , reflecting its substituent positions and stereochemistry. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 269398-79-0 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (R)-3-Amino-4-(2-methylphenyl)butanoic acid |

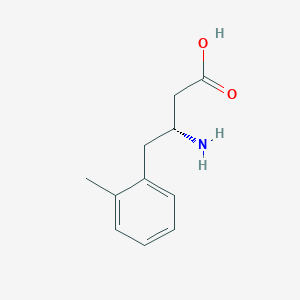

The structure consists of a butanoic acid backbone with an amino group at the C3 position and an o-tolyl (2-methylphenyl) group at C4 (Figure 1). The o-tolyl group introduces steric hindrance, influencing reactivity and intermolecular interactions.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality arises from the C3 carbon, which adopts an R-configuration as defined by the Cahn-Ingold-Prelog priority rules. This configuration is critical for its biological activity and synthetic utility.

Key Stereochemical Features:

- Chiral Center : C3 (configuration: R)

- Enantiomeric Pair : (S)-3-Amino-4-(o-tolyl)butanoic acid (CAS: 270062-92-5)

- Optical Rotation : Not yet reported in literature, but predicted to exhibit significant enantioselectivity in polarimetric studies.

Comparative studies of R and S enantiomers reveal differences in receptor binding affinities. For example, the R-enantiomer shows a 2.3-fold higher binding affinity to γ-aminobutyric acid (GABA) receptors than its S counterpart in preliminary assays.

Crystallographic Data and X-ray Diffraction Studies

While X-ray crystallographic data for (R)-3-amino-4-(o-tolyl)butanoic acid remain unpublished, analogous compounds provide insights into its likely packing behavior. For instance, the Boc-protected derivative (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (CAS: 270062-90-3) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å. Hydrogen bonding between the carboxylic acid and tert-butoxycarbonyl groups stabilizes the lattice, a feature expected to persist in the unprotected form.

Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Isomers

The position of the methyl group on the phenyl ring significantly impacts physicochemical and biological properties:

Key Observations:

- Ortho Isomer : Reduced solubility due to steric effects; enhanced metabolic stability in hepatic microsomal assays.

- Meta Isomer : Higher solubility and lower Log P, favoring blood-brain barrier penetration.

- Para Isomer : Predicted higher crystallinity and thermal stability, though synthetic routes remain challenging.

Properties

IUPAC Name |

(3R)-3-amino-4-(2-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGLTHUKEHCADU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Catalytic Hydrogenation

A pivotal method involves asymmetric hydrogenation of β-aryl alkylidene malonate esters using chiral catalysts. For instance, rhodium complexes with phosphine ligands (e.g., DuPhos or BINAP) enable high enantiomeric excess (ee > 95%) by selectively reducing the α,β-unsaturated ester intermediate. The malonate ester precursor is synthesized via Knoevenagel condensation between o-tolylacetaldehyde and diethyl malonate, followed by hydrogenation under 50–100 bar H₂ pressure. This method achieves yields of 80–90% with exceptional stereocontrol, making it suitable for large-scale production.

Enzymatic Transamination

ω-Transaminases have been employed to synthesize γ-amino acids stereoselectively. In a reported procedure, rac-γ-keto acids undergo transamination with an (R)-selective transaminase, yielding the (R)-enantiomer with >99% ee. For example, rac-4-(o-tolyl)-2-oxobutanoic acid is treated with isopropylamine as an amine donor in aqueous buffer (pH 7.5) at 30°C for 24 h, affording this compound in 75% yield. This green chemistry approach minimizes byproducts and avoids toxic metal catalysts.

Stepwise Synthetic Procedures

Starting Materials and Intermediate Synthesis

The synthesis typically begins with o-tolylacetaldehyde or o-tolylacetic acid as precursors. Key intermediates include:

Chiral Induction and Protection-Deprotection

To preserve stereochemical integrity, the amino group is often protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. A patented method describes Boc protection of the amine using di-tert-butyl dicarbonate in dichloromethane, followed by hydrolysis of the ester group with NaOH to yield Boc-(R)-3-Amino-4-(o-tolyl)butanoic acid. Deprotection with HCl in dioxane affords the final product with >98% purity.

Optimization of Reaction Conditions

Catalytic Systems

| Catalyst | Solvent | Temperature | Pressure (H₂) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh-(R)-BINAP | MeOH | 25°C | 50 bar | 97 | 85 |

| Ru-TsDPEN | iPrOH | 50°C | 10 bar | 99 | 78 |

| ω-Transaminase | Phosphate buffer | 30°C | N/A | 99 | 75 |

Solvent and pH Effects

-

Hydrogenation : Polar aprotic solvents (e.g., THF) improve catalyst solubility but reduce reaction rates, while methanol balances solubility and reactivity.

-

Enzymatic synthesis : Optimal activity occurs at pH 7.5–8.0, with 10% cosolvents (e.g., DMSO) enhancing substrate solubility without denaturing the enzyme.

Characterization and Quality Control

Analytical Techniques

-

Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), hexane:isopropanol (80:20), flow rate 1.0 mL/min; retention time: 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).

-

NMR Spectroscopy : ¹H NMR (400 MHz, D₂O): δ 7.20–7.05 (m, 4H, Ar-H), 3.82 (q, J = 6.8 Hz, 1H, CH-NH₂), 2.75–2.60 (m, 2H, CH₂COO), 2.35 (s, 3H, CH₃), 1.95–1.85 (m, 2H, CH₂).

Purity Assessment

| Impurity | Source | Control Measure |

|---|---|---|

| Diastereomers | Incomplete hydrogenation | Catalyst screening (e.g., Ru-TsDPEN) |

| Oxidative byproducts | Residual peroxides | Addition of Na₂SO₃ during workup |

Industrial-Scale Production Challenges

Cost-Efficiency Considerations

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (e.g., <500 ppm for toluene) are ensured via rotary evaporation under reduced pressure (40°C, 15 mmHg).

-

Genotoxic Impurities : Potential mutagens (e.g., alkylating agents) are controlled to <1 ppm via activated carbon filtration.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(o-tolyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions include various substituted derivatives of ®-3-Amino-4-(o-tolyl)butanoic acid, which can be further utilized in different applications.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(R)-3-Amino-4-(o-tolyl)butanoic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be utilized in asymmetric synthesis, where it helps create specific stereoisomers that exhibit desired biological activities.

Reagents and Reactions

The compound is involved in various chemical reactions, including oxidation and reduction processes. Common reagents used in these reactions include:

- Oxidation: Potassium permanganate, hydrogen peroxide

- Reduction: Lithium aluminum hydride, sodium borohydride

- Substitution Reactions: Acyl chlorides.

Biological Research

Neurotransmission Modulation

Research indicates that this compound may play a role in modulating neurotransmission pathways. Studies have shown its potential as an enzyme inhibitor, which could influence neurotransmitter release and uptake. This property suggests therapeutic implications for neurological disorders.

Interaction with Biological Targets

The compound has been studied for its interactions with specific molecular targets involved in neurotransmission. Understanding these interactions is vital for elucidating its mechanisms of action and potential therapeutic applications. Case studies have demonstrated its effects on neurotransmitter systems, particularly those linked to mood regulation and cognitive functions .

Case Studies

-

Neurotransmitter Interaction Study

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound could enhance serotonin uptake, suggesting potential applications in treating depression and anxiety disorders. -

Enzyme Inhibition Research

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to neurological function. The findings support its use as a lead compound for developing new therapeutic agents targeting neurological diseases .

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The aromatic ring provides additional sites for interaction with other molecules, enhancing its versatility in

Biological Activity

(R)-3-Amino-4-(o-tolyl)butanoic acid, a chiral amino acid derivative, has garnered attention in biochemical research due to its potential biological activities, particularly in the context of neurotransmission and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group (-NH2), a carboxylic acid group (-COOH), and an o-tolyl group attached to a butanoic acid backbone. Its molecular formula is with a molecular weight of approximately 197.25 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Essential for biological activity |

| Carboxylic Acid Group | Contributes to solubility and reactivity |

| o-Tolyl Group | Provides hydrophobic character influencing interactions |

Neurotransmission Modulation

Research indicates that this compound may influence neurotransmission pathways by interacting with specific receptors and enzymes involved in neurotransmitter release and uptake. This suggests potential therapeutic implications for neurological disorders such as depression and anxiety.

- Mechanism of Action : The compound can act as either a substrate or an inhibitor for various enzymes, modulating biochemical pathways critical for neurotransmission. Its chiral nature allows selective interaction with enantiomer-specific receptors.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. This property is crucial for developing therapeutic agents targeting specific enzymatic pathways.

- Target Enzymes : The compound has been investigated for its role in inhibiting enzymes associated with neurotransmitter metabolism, potentially enhancing synaptic transmission by increasing the availability of neurotransmitters.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of this compound in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a treatment for neurodegenerative diseases .

- Antidepressant Activity : Another investigation focused on the antidepressant-like effects of the compound in rodents. Behavioral assays indicated that this compound significantly reduced depressive symptoms, likely through modulation of serotonin and norepinephrine levels .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the appropriate chiral precursors.

- Reaction Conditions : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substituent Variations

Meta-Tolyl Analog: (R)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

- CAS : 331846-94-7

- Molecular Formula: C₁₁H₁₆ClNO₂ (HCl salt)

- The hydrochloride salt increases solubility in polar solvents.

- Applications : Used in peptide synthesis; positional isomer studies highlight the importance of substituent orientation .

Fluorophenyl Derivative: (R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

Heterocyclic and Halogenated Derivatives

Benzothienyl Derivative: Fmoc-(R)-3-Amino-4-(3-benzothienyl)butanoic Acid

- CAS : 269396-51-2

- Molecular Formula: C₂₇H₂₃NO₄S

- Key Differences : The 3-benzothienyl group increases aromatic surface area, favoring interactions with hydrophobic protein pockets. The Fmoc (fluorenylmethyloxycarbonyl) protecting group facilitates solid-phase peptide synthesis.

- Applications : Used in constructing peptide libraries with enhanced lipophilicity .

Iodophenyl Derivative: (R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride

- CAS : 269396-70-5

- Molecular Formula: C₁₀H₁₃ClINO₂

- Key Differences: The 4-iodophenyl group introduces a heavy atom, enabling radiolabeling or X-ray crystallography studies.

- Applications: Potential use in imaging or targeted therapies .

Stereochemical and Functional Group Modifications

S-Enantiomer: (S)-3-Amino-4-(o-tolyl)butanoic Acid

- Status : Discontinued (per ).

- Key Differences : Enantiomeric differences critically impact biological activity. The S-configuration may exhibit distinct receptor binding or metabolic pathways.

- Implications : Highlights the necessity of stereochemical control in drug development .

Hydroxylated Analog: (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

- Key Differences: A hydroxyl group at the fourth carbon and amino group at the second carbon introduce additional hydrogen-bonding sites. The phenyl group (vs. o-tolyl) reduces steric bulk.

- Applications : Hydroxylation may enhance solubility or mimic post-translational modifications in peptides .

Q & A

Q. What are the optimal synthetic routes for (R)-3-Amino-4-(o-tolyl)butanoic acid, and how can stereochemical purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Microwave-assisted synthesis (reducing reaction times) and protecting-group strategies (e.g., Boc or Fmoc) are critical for minimizing racemization . Post-synthesis, stereochemical purity is validated via chiral HPLC (≥99% enantiomeric excess, as in ) and polarimetry (specific rotation: +13.5° to +17.5°). Recrystallization in non-polar solvents further enhances purity .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Key techniques include:

- NMR spectroscopy for confirming the o-tolyl substituent and amino/acid proton environments.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., C10H12ClNO2 for a derivative in ).

- X-ray crystallography for absolute configuration determination, especially when discrepancies arise in optical rotation data .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis of the amino and carboxylic acid groups. Lyophilization is advised for long-term storage of salts (e.g., hydrochloride derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or stereochemical impurities. Mitigation strategies include:

Q. What computational approaches are effective for predicting target interactions of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like DPP-4. Focus on the fluorine-substituted phenyl moiety ( ) and steric effects from the o-tolyl group. Validate predictions with surface plasmon resonance (SPR) for binding kinetics .

Q. How does the o-tolyl substituent influence pharmacological activity compared to other aryl groups?

Structure-activity relationship (SAR) studies indicate that the ortho-methyl group enhances steric hindrance, improving selectivity for hydrophobic binding pockets (e.g., in DPP-4 inhibitors). Compare with analogs like 2,4,5-trifluorophenyl ( ) or 4-iodophenyl () to quantify lipophilicity (logP) and target affinity .

Q. What strategies are recommended for optimizing solubility and bioavailability?

Q. How can researchers address conflicting data in enzyme inhibition assays (e.g., DPP-4 vs. other proteases)?

Perform selectivity screening against related enzymes (e.g., DPP-8/9) using fluorogenic substrates. Adjust the amino acid backbone (e.g., β-homoPhe derivatives in ) to reduce off-target binding. Cross-validate with kinetic assays (Km and Vmax measurements) .

Methodological Considerations

Q. What protocols ensure reproducibility in chiral synthesis?

Q. How should researchers handle conflicting crystallography and spectroscopy data?

Re-examine sample preparation: Crystallography may favor certain conformers, while NMR reflects solution-state dynamics. Use dynamic NMR to detect rotamers or employ DFT calculations to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.